

Strategies for minimizing batch-to-batch variability of Fadraciclib

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Compound of Interest

Compound Name:	Fadraciclib
Cat. No.:	B1671856

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Technical Support Center: Fadraciclib

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability of **Fadraciclib** (CYC065). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **Fadraciclib** and what is its mechanism of action?

Fadraciclib (also known as CYC065) is an orally bioavailable, second-generation inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK9.^{[1][2][3][4]} Its mechanism of action involves the inhibition of these kinases, which leads to the downregulation of key pro-survival proteins like MCL1 and MYC, cell cycle arrest, and induction of apoptosis in cancer cells.^{[1][5][6]} **Fadraciclib** is currently under investigation in clinical trials for various advanced solid tumors and hematological malignancies.^{[1][3][7][8]}

Q2: What are the known chemical and physical properties of **Fadraciclib**?

Fadraciclib is a solid, white to off-white compound with a molecular formula of C₂₁H₃₁N₇O and a molecular weight of 397.5 g/mol.^{[2][4][5]} It is soluble in DMSO.^[2] Key identifiers for **Fadraciclib** are CAS Number 1070790-89-4.^{[2][5]}

Q3: Are there any known issues with batch-to-batch variability of **Fadraciclib**?

While specific documented instances of batch-to-batch variability for **Fadraciclib** are not publicly available, variability is a potential concern for any synthesized small molecule drug.^[9] Proactive implementation of robust quality control measures is crucial to ensure consistent experimental outcomes.

Q4: What are the potential sources of batch-to-batch variability in **Fadraciclib**?

Potential sources of variability for a synthesized compound like **Fadraciclib** can include:

- Purity Profile: Differences in the levels and types of impurities or residual solvents from the synthesis process.
- Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.
- Degradation: Improper storage or handling leading to the formation of degradation products.
- Solubility and Formulation: Inconsistencies in the preparation of stock solutions and formulations for in vitro and in vivo studies.^{[10][11]}

Q5: How can I ensure the consistency of my **Fadraciclib** batches?

To ensure consistency, it is recommended to:

- Source **Fadraciclib** from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
- Perform in-house quality control checks on new batches.
- Follow standardized protocols for storage, handling, and solution preparation.
- Implement a data-centric approach to monitor and analyze experimental results for any unexpected variations.^[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues related to **Fadriciclib** batch-to-batch variability.

Issue 1: Inconsistent results in cell-based assays (e.g., IC₅₀ values).

- Possible Cause 1: Variation in Compound Purity or Potency.
 - Troubleshooting Step:
 - Review the Certificate of Analysis (CoA) for each batch, paying close attention to purity data (e.g., by HPLC).
 - Perform a dose-response experiment comparing the new batch with a previously validated "golden" batch.
 - Consider analytical characterization of the batches (see Experimental Protocols section).
- Possible Cause 2: Inconsistent Solution Preparation.
 - Troubleshooting Step:
 - Ensure the same solvent (e.g., DMSO) and stock concentrations are used for all experiments.
 - Verify the complete dissolution of the compound. Gentle warming or vortexing may be necessary.
 - Prepare fresh working solutions for each experiment to avoid degradation.
- Possible Cause 3: Cellular Response Variability.
 - Troubleshooting Step:
 - Ensure consistent cell passage number and health.
 - Standardize cell seeding density and treatment duration.

- Include appropriate positive and negative controls in all assays.

Issue 2: Unexpected toxicity or off-target effects in in vivo studies.

- Possible Cause 1: Presence of Toxic Impurities.

- Troubleshooting Step:

- Analyze the impurity profile of the **Fadraciclib** batch using techniques like HPLC-MS.
 - Compare the impurity profile to that of a reference batch with known in vivo performance.

- Possible Cause 2: Formulation and Bioavailability Issues.

- Troubleshooting Step:

- Ensure a consistent and appropriate vehicle is used for dosing.
 - Evaluate the physical properties of the formulation (e.g., particle size, suspension stability).
 - Consider pharmacokinetic analysis to assess drug exposure levels.

Data Presentation

Table 1: Key Chemical and Physical Properties of **Fadraciclib**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₁ N ₇ O	[2][5]
Molecular Weight	397.5 g/mol	[5]
CAS Number	1070790-89-4	[2][5]
Appearance	Solid, White to off-white	[4]
Purity	≥98%	[2]
Solubility	Soluble in DMSO	[2]

Table 2: In Vitro Potency of **Fadraciclib** Against Key CDK Targets

Target	IC ₅₀ (nM)	Reference
CDK2/cyclin A	5	[7][8]
CDK9/cyclin T1	26	[7][8]
CDK5/p25	21	[7][8]
CDK3/cyclin E1	29	[7][8]

Experimental Protocols

Protocol 1: Comparative Purity Assessment of **Fadraciclib** Batches by High-Performance Liquid Chromatography (HPLC)

- Objective: To compare the purity and impurity profiles of different **Fadraciclib** batches.
- Materials:
 - **Fadraciclib** batches (as solids)
 - HPLC-grade acetonitrile, water, and formic acid
 - HPLC system with a UV detector
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Method:
 1. Prepare stock solutions of each **Fadraciclib** batch in DMSO at a concentration of 10 mg/mL.
 2. Dilute the stock solutions to a working concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
 3. Set up the HPLC method:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 231 nm and 213 nm[\[2\]](#)
- Injection Volume: 10 µL

4. Inject each sample and a blank (diluent) for analysis.

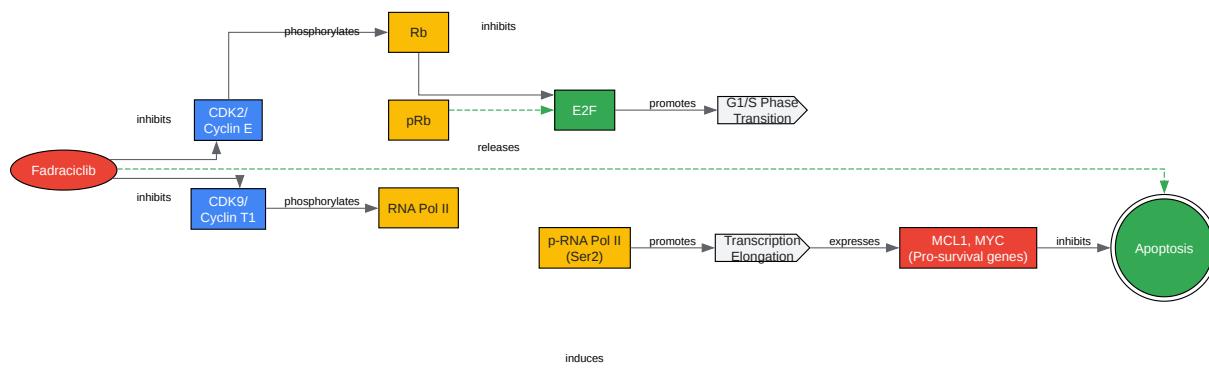
5. Compare the chromatograms for the main **Fadraciclib** peak area (purity) and the presence of any additional peaks (impurities).

Protocol 2: Confirmation of **Fadraciclib** Activity via Western Blot for Downstream Targets

- Objective: To confirm the biological activity of a new **Fadraciclib** batch by assessing the downregulation of a known downstream target, such as phosphorylated RNA polymerase II (p-RNA Pol II).[\[1\]](#)
- Materials:
 - Cancer cell line known to be sensitive to **Fadraciclib** (e.g., COLO 205)[\[2\]](#)
 - **Fadraciclib** batches (dissolved in DMSO)
 - Cell culture reagents
 - Lysis buffer, protease, and phosphatase inhibitors
 - Primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-GAPDH)
 - Secondary antibody (HRP-conjugated)
 - Chemiluminescent substrate

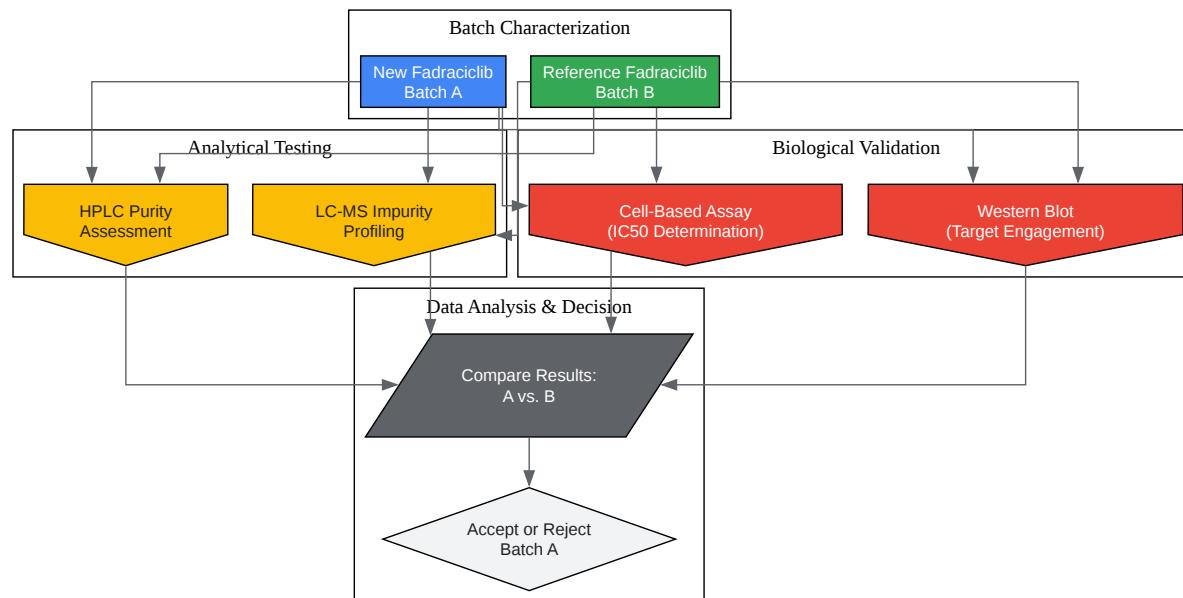
- Method:
 1. Seed cells in a 6-well plate and allow them to adhere overnight.
 2. Treat cells with a vehicle control (DMSO) and a range of **Fadraciclib** concentrations (e.g., 0.1, 0.5, 1.0 μ M) from both the new and reference batches for a specified time (e.g., 8 hours).[\[1\]](#)
 3. Lyse the cells and determine the protein concentration of the lysates.
 4. Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 5. Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
 6. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
 7. Compare the extent of p-RNA Pol II downregulation between the different **Fadraciclib** batches.

Visualizations



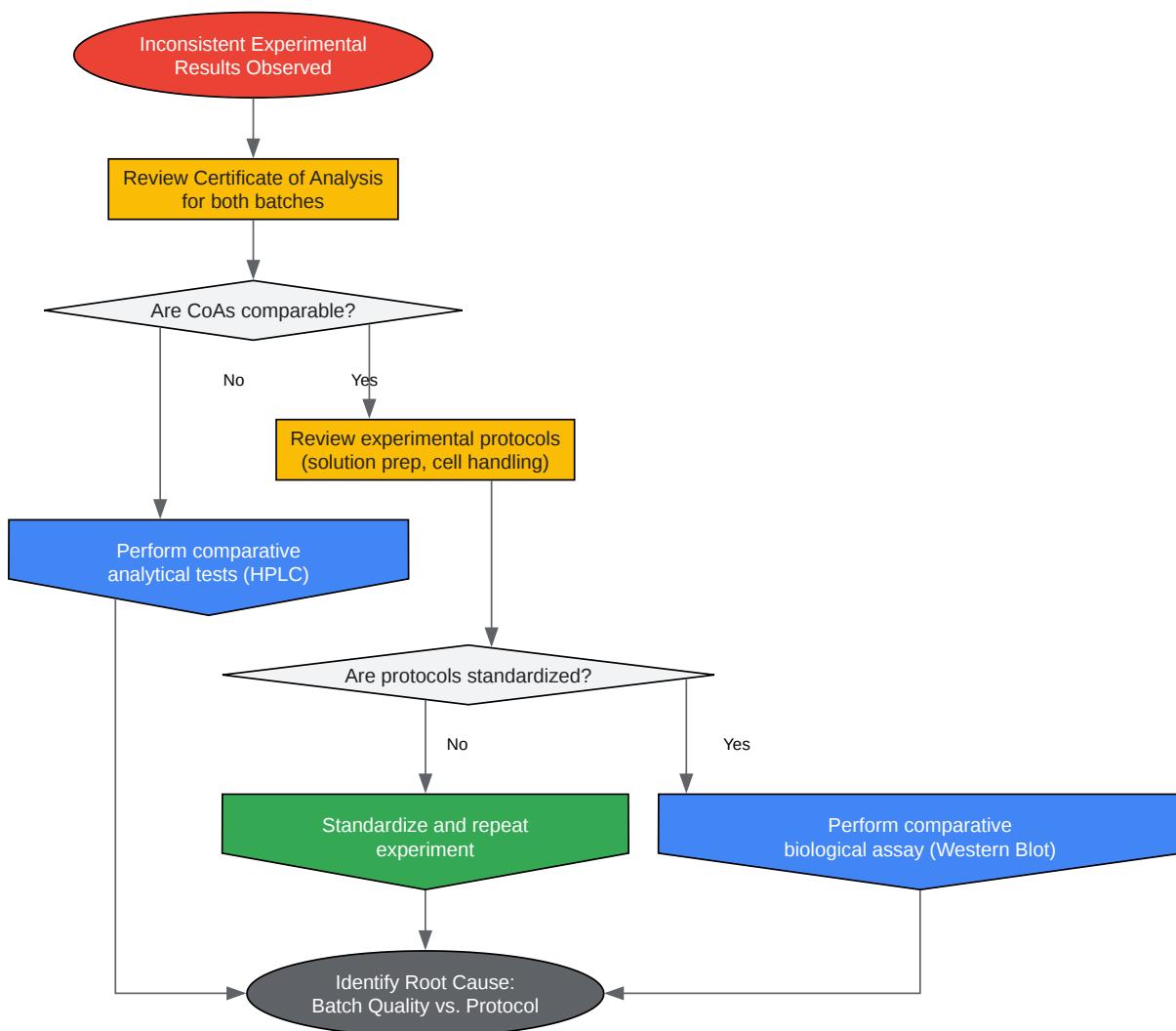
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Caption: **Fadriciclib** inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.



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Caption: Workflow for comparative analysis of **Fadraciclib** batches.

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Caption: A logical approach to troubleshooting inconsistent **Fadraciclib** results.

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